Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

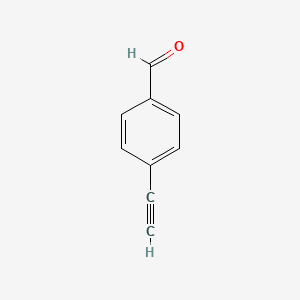

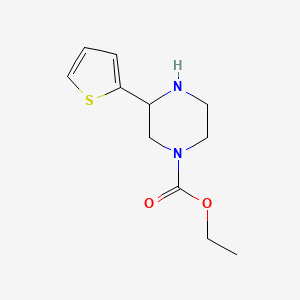

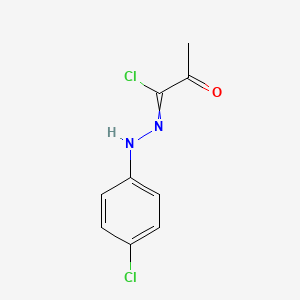

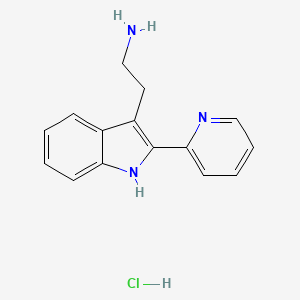

“Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate” is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate” can be represented by the SMILES notation: COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)N . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

“Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate” has a molecular weight of 228.25 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique

Pharmaceutical Research

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate: is utilized in pharmaceutical research due to its potential as a building block for the synthesis of various drugs. Its pyridinyl group can act as a bioisostere, replacing structurally similar atoms in medicinal compounds to improve their pharmacokinetic properties .

Development of Antiviral Agents

This compound has been studied for its use in the development of antiviral agents. The amino group in the pyridine ring can be modified to create derivatives that inhibit viral replication enzymes, offering a pathway for new treatments against viral infections .

Material Science

In material science, Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate can be used to synthesize novel organic compounds with specific electronic or photonic properties. These materials can be applied in the creation of organic semiconductors or photovoltaic cells .

Chemical Synthesis

As a versatile chemical reagent, it serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for selective transformations, making it valuable in constructing diverse molecular architectures .

Biological Probes

Researchers employ this compound in the design of biological probes. By attaching it to biomolecules or incorporating it into small-molecule probes, scientists can study biological processes at the molecular level .

Catalysis

The compound’s structure enables it to act as a ligand in catalytic systems. It can coordinate with metals to form catalysts that facilitate various chemical reactions, including asymmetric syntheses .

Agrochemical Research

In agrochemical research, derivatives of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate are explored for their potential use as herbicides or pesticides. The pyridine moiety can be crucial for the biological activity of these compounds .

Analytical Chemistry

This compound is also relevant in analytical chemistry, where it may be used as a standard or reference compound in chromatographic analyses to identify or quantify related substances .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-(5-aminopyridin-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)12-7-6-11(14)8-15-12/h2-8H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVFODCVMGKLTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377299 |

Source

|

| Record name | methyl 4-(5-aminopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate | |

CAS RN |

223127-54-6 |

Source

|

| Record name | methyl 4-(5-aminopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)